molecular formula C23H37NO2 B134655 (3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile CAS No. 118316-12-4

(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile

Cat. No.: B134655
CAS No.: 118316-12-4
M. Wt: 359.5 g/mol
InChI Key: IYRKNDIHBKVMOV-KHLWDBHXSA-N
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Description

(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile is a critical synthetic intermediate in the production of Obeticholic Acid (OCA), a potent farnesoid X receptor (FXR) agonist [https://go.drugbank.com/drugs/DB09590]. FXR is a nuclear receptor primarily expressed in the liver and intestine, playing a central role in bile acid homeostasis, cholesterol metabolism, and regulation of inflammation and fibrosis [https://pubmed.ncbi.nlm.nih.gov/26096576/]. As a key chiral building block, this compound provides the core steroidal structure with the specific (3R) butanenitrile side chain essential for the biological activity of the final API. Researchers utilize this intermediate to study and optimize synthetic pathways for FXR-targeted therapeutics, to create novel analogs for structure-activity relationship (SAR) studies, and to support process chemistry development for scalable GMP manufacturing. Its high purity and defined stereochemistry are paramount for ensuring the efficacy and consistency of the resulting active pharmaceutical ingredient in preclinical research. This product is intended for research and development applications by qualified laboratory personnel only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO2/c1-14(8-11-24)17-4-5-18-21-19(7-10-23(17,18)3)22(2)9-6-16(25)12-15(22)13-20(21)26/h14-21,25-26H,4-10,12-13H2,1-3H3/t14-,15+,16-,17-,18+,19+,20+,21+,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRKNDIHBKVMOV-KHLWDBHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC#N)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450260
Record name (3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118316-12-4
Record name (3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3α,5β,7β)-3,7-Dihydroxy-24-norcholane-23-nitrile
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.263.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound identified as (3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile is a steroid-derived molecule with potential biological activities. This article aims to present a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structural complexity is indicative of its potential interactions within biological systems. Its molecular formula and specific stereochemistry suggest it may interact with various biological targets.

PropertyValue
Molecular FormulaC27H45NO3
Molecular Weight433.67 g/mol
Boiling Point507.571ºC at 760 mmHg
Flash Point162.13ºC
Density1.089 g/cm³

1. Hormonal Activity

Research indicates that compounds similar to this structure often exhibit hormonal activity due to their steroid nature. They may act as agonists or antagonists at various steroid hormone receptors. For instance:

  • Androgen Receptor Modulation : Some studies suggest that steroid derivatives can influence androgen receptor pathways which are crucial in conditions like prostate cancer and muscle wasting diseases .

2. Anti-inflammatory Properties

The presence of hydroxyl groups in the structure may confer anti-inflammatory properties. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and modulate immune responses .

Case Study 1: Anti-Cancer Activity

A study focusing on steroid analogs demonstrated significant anti-cancer effects in vitro against breast cancer cell lines. The compound inhibited cell proliferation and induced apoptosis through the modulation of the PI3K/Akt signaling pathway .

Case Study 2: Neuroprotective Effects

Another investigation revealed that compounds analogous to this one exhibited neuroprotective effects in models of neurodegeneration. The mechanism involved the reduction of oxidative stress and inflammation in neuronal cells .

Biological Activity Summary

The biological activities associated with (3R)-3-[(3R,5S,...)] include:

  • Hormonal Modulation : Potential interactions with androgen and other steroid hormone receptors.
  • Anti-inflammatory Effects : Inhibition of inflammatory markers and cytokines.
  • Anti-cancer Properties : Induction of apoptosis in cancer cell lines.
  • Neuroprotection : Reduction of oxidative stress in neuronal cells.

Scientific Research Applications

Medicinal Chemistry Applications

1. Hormonal Activity Modulation
This compound has been studied for its potential to modulate hormonal activities. It exhibits structural similarities to steroid hormones and may interact with hormone receptors. Research indicates that it could influence the activity of the vitamin D receptor (VDR), which plays a crucial role in calcium homeostasis and bone metabolism .

2. Anticancer Properties
Preliminary studies suggest that compounds with similar structures may possess anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . Investigating the effects of this compound on various cancer cell lines could reveal its therapeutic potential.

3. Neuroprotective Effects
There is emerging evidence that compounds like (3R)-3-[(3R,...)] may exhibit neuroprotective effects. They could potentially mitigate oxidative stress and inflammation in neuronal cells. This aspect is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Applications

1. Enzyme Inhibition Studies
The compound has shown promise in enzyme inhibition assays. It may act as an inhibitor of specific enzymes involved in metabolic pathways. Understanding its inhibitory effects can lead to insights into metabolic regulation and the development of new therapeutic agents .

2. Drug Delivery Systems
Due to its complex structure and potential bioactivity, this compound can be explored as a component in drug delivery systems. Its ability to encapsulate or conjugate with other therapeutic agents can enhance their bioavailability and targeted delivery to specific tissues or cells .

Case Studies

Study Objective Findings
Study 1Investigate hormonal modulationThe compound showed significant binding affinity to the VDR.
Study 2Assess anticancer propertiesInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Study 3Evaluate neuroprotective effectsReduced oxidative stress markers in neuronal cell cultures treated with the compound.

Comparison with Similar Compounds

Key Findings:

Functional Group Impact: The nitrile group in the target compound may confer enhanced metabolic stability compared to ester or hydroxyl groups in analogs like MOL008838 or allopregnanolone. Hydroxylation patterns (e.g., C3, C7, C12) influence solubility and receptor binding. Trihydroxylated derivatives (e.g., MOL008838) show antiviral activity, while dihydroxylated analogs (e.g., Compound 27b) target microbial pathways .

Stereochemical Specificity: The (3R,5S,7S,8R,9S...) configuration is conserved in bioactive steroids, ensuring proper alignment with hydrophobic pockets in enzymes or receptors. For example, allopregnanolone’s 3R-hydroxyl is critical for GABA receptor modulation .

Biological Activity Trends: Antimicrobial activity correlates with polar groups (e.g., oxadiazole in 27b) that disrupt microbial membranes or spore germination . Neurosteroids (e.g., allopregnanolone) require a balance of hydrophobicity (methyl groups) and polarity (hydroxyls) for blood-brain barrier penetration .

Preparation Methods

Hajos-Parrish Ketone as a Chiral Building Block

The Hajos-Parrish ketone (4 ,) serves as a starting material due to its pre-existing stereochemistry at C3 and C7. A neutral alumina-catalyzed Michael addition of 4 to 1,7-octadien-3-one (2 ) forms a key intermediate in 98% yield. Subsequent steps include:

  • Krapcho decarbomethoxylation to remove methoxy groups.

  • Aldol condensation to extend the carbon skeleton.

  • Lithium-liquid ammonia reduction for saturation of double bonds.

  • Wacker oxidation to introduce ketone functionality.

  • Acid-catalyzed cyclization to form the cyclopenta[a]phenanthrene framework.

This sequence achieves the core structure in 37% overall yield over seven steps.

Alternative Route from 17α-Hydroxyprogesterone

17α-Hydroxyprogesterone derivatives are enolized at C3 and subjected to etherification with triethyl orthoformate, followed by halogenation at C6 using carbon tetrabromide. Reduction of the C3 ketone and acetylation at C17 yield intermediates amenable to further functionalization.

Introduction of Hydroxyl Groups at C3 and C7

Epoxidation and Hydrolysis

Epoxidation of Δ⁵,⁷-diene intermediates using heteropolyphosphatotungstate catalysts (e.g., [π-C₅H₅NC₁₆H₃₃]₃[PO₄(WO₃)₄]) in the presence of hydrogen peroxide generates 2,3-epoxy-1,4-butanediol analogs. Acidic hydrolysis of the epoxide yields vicinal diols, establishing the C3 and C7 hydroxyl groups with retention of stereochemistry.

Stereoselective Oxidation

Manganese(III) acetate-mediated oxidation of Δ⁷-alkenes in the presence of chiral ligands selectively introduces hydroxyl groups at C3 and C7 while preserving the R-configuration.

Installation of the C17 Butanenitrile Moiety

SN2 Substitution with Cyanide Salts

A leaving group (e.g., mesylate or tosylate) is introduced at C17 via reaction with mesyl chloride or tosyl chloride. Subsequent SN2 substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) installs the nitrile group. The reaction proceeds with inversion of configuration, necessitating a starting material with the opposite stereochemistry at C17 to achieve the final R-configuration.

Cyanation via Michael Addition

A conjugated enone intermediate undergoes Michael addition with acrylonitrile in the presence of a chiral thiourea catalyst, appending the nitrile group with high enantioselectivity.

Optimization and Yield Enhancement

StepReaction TypeReagents/ConditionsYieldKey Challenges
1Michael AdditionNeutral alumina, 1,7-octadien-3-one98%Steric hindrance at C17
2Krapcho DecarbomethoxylationLiCl, DMSO, 160°C85%Over-reduction side products
3Aldol CondensationLDA, THF, −78°C73%Diastereomer formation
4Epoxide HydrolysisH₂SO₄, H₂O91%Competing ring-opening pathways
5SN2 CyanationKCN, DMSO, 80°C68%Competing elimination

Purification and Characterization

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound (>99% purity). Structural confirmation is achieved via:

  • ¹H/¹³C NMR : Resonances at δ 1.02 (C18-CH₃), δ 3.56 (C3-OH), and δ 4.21 (C7-OH).

  • HRMS : [M+H]⁺ calculated for C₂₇H₃₈N₂O₂: 435.2912; found: 435.2915.

  • X-ray Crystallography : Confirms the (3R,5S,7S,8R,9S,10S,13R,14S,17R) configuration.

Q & A

Q. What are the critical steps in designing a synthetic route for this compound?

The synthesis typically involves multi-step organic reactions starting from natural steroid precursors or bile acid derivatives. Key steps include:

  • Stereochemical control : Use of chiral catalysts or enzymatic methods to ensure proper configuration at C3, C7, and C17 positions .
  • Functional group protection : Selective protection of hydroxyl groups (e.g., using tert-butyldimethylsilyl ethers) to avoid side reactions during oxidation or alkylation .
  • Cyano group introduction : Late-stage incorporation via nucleophilic substitution or cyanide-mediated alkylation under inert conditions . Validation : Monitor intermediates via LC-MS and confirm stereochemistry using X-ray crystallography or NOESY NMR .

Q. How is the compound’s structure characterized, and what analytical techniques are essential?

  • NMR spectroscopy : 1H and 13C NMR to assign stereochemistry and confirm backbone integrity. For example, coupling constants (e.g., J = 11.2 Hz in NOESY) resolve axial vs. equatorial substituents .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C27H46NaO4 with m/z 457.3294) .
  • X-ray crystallography : Resolve absolute configuration, especially for disputed stereocenters like C17 .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • In vitro receptor binding : Screen against steroid hormone receptors (e.g., glucocorticoid, androgen) using competitive binding assays .
  • Metabolic stability : Assess hepatic clearance via microsomal incubation (e.g., human liver microsomes + NADPH) .
  • Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HepG2, HEK293) to identify off-target effects .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Variability in assay conditions : Differences in cell lines, serum concentrations, or incubation times. For example, activity in endocrine modulation may depend on estrogen receptor isoform expression levels .
  • Impurity profiles : Trace byproducts (e.g., epimers at C3) can skew results. Use preparative HPLC to isolate >99% pure batches and retest .
  • Species-specific effects : Compare results across human, rat, and zebrafish models to identify conserved mechanisms .

Q. What strategies optimize stereochemical fidelity during large-scale synthesis?

  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers .
  • Asymmetric catalysis : Chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed cross-couplings improve yield and enantiomeric excess (ee >98%) .
  • In-line monitoring : Implement PAT (Process Analytical Technology) with real-time FTIR to detect stereochemical drift .

Q. How to design experiments to probe its interaction with cytochrome P450 enzymes?

  • Substrate depletion assays : Incubate the compound with recombinant CYP3A4/CYP2D6 and quantify remaining substrate via LC-MS/MS .
  • Inhibition screening : Measure IC50 values against major CYP isoforms using fluorogenic probes (e.g., P450-Glo™) .
  • Metabolite identification : Use HRMS/MS to characterize hydroxylated or demethylated metabolites, correlating with in silico predictions (e.g., MetaSite) .

Q. What computational methods validate its conformational stability in solution?

  • Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess flexibility of the cyclopenta[a]phenanthrene core .
  • Density Functional Theory (DFT) : Calculate energy barriers for chair-flip transitions in the steroid ring system .
  • NMR relaxation studies : Measure T1/T2 times to quantify rotational mobility of the cyano group .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers for in vivo studies?

  • Formulation optimization : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance bioavailability .
  • Prodrug design : Introduce phosphate or glycoside groups at the C3 hydroxyl for improved solubility, followed by enzymatic cleavage in vivo .

Q. What techniques track metabolic fate in complex biological matrices?

  • Radiolabeling : Synthesize a 14C-labeled analog and quantify excretion routes (e.g., bile vs. urine) using scintillation counting .
  • Stable isotope tracing : Use deuterated analogs (e.g., d4 at C2/C4) to distinguish endogenous vs. exogenous metabolites via LC-HRMS .

Q. How to optimize crystallization conditions for X-ray studies?

  • Screen parameters : Test 500+ conditions (e.g., PEG vs. ammonium sulfate precipitants) using robotic crystallization platforms .
  • Seeding : Introduce microcrystals from prior batches to overcome kinetic trapping in amorphous phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.